molecular formula C8H6BrClO3S B1334054 4-(2-bromoacetyl)benzenesulfonyl Chloride CAS No. 5038-59-5

4-(2-bromoacetyl)benzenesulfonyl Chloride

Cat. No. B1334054
CAS RN: 5038-59-5
M. Wt: 297.55 g/mol
InChI Key: YSZVEXHEBFFCSK-UHFFFAOYSA-N
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Description

The compound 4-(2-bromoacetyl)benzenesulfonyl chloride is a chemical intermediate that can be utilized in various organic synthesis processes. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl chloride compounds and their applications. For instance, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride is a key building block of penoxsulam, an herbicide, indicating the importance of such compounds in agricultural chemistry .

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds involves multiple steps, including regioselective lithiation, electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions . These methods could potentially be adapted for the synthesis of 4-(2-bromoacetyl)benzenesulfonyl chloride, although the specific details would depend on the starting materials and desired functional group orientation.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride compounds is often characterized by X-ray diffraction methods, as seen in the study of 2,4,5-trichlorobenzenesulfonyl chloride . The planarity of the benzene ring and the dihedral angle with the sulfonyl group are key features that can influence the reactivity and physical properties of these compounds. Similar analysis techniques would likely be used to determine the structure of 4-(2-bromoacetyl)benzenesulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions due to their electrophilic nature. For example, 4-chlorobenzenesulfonyl chloride can react with amines to form sulfonamides, which can then undergo further reactions with electrophiles to produce a variety of substituted acetamides with potential antibacterial and antifungal properties . This demonstrates the versatility of sulfonyl chlorides in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the density, melting point, and solubility of these compounds. The intramolecular distances within the benzene frame can also play a role in the stability of the compound . The specific properties of 4-(2-bromoacetyl)benzenesulfonyl chloride would need to be determined experimentally, but they are likely to be similar to those of related compounds.

Scientific Research Applications

Catalytic Arylation

4-(2-bromoacetyl)benzenesulfonyl Chloride is used in palladium-catalyzed desulfitative arylation. It demonstrates reactivity in coupling with heteroarenes, producing arylated heteroarenes without cleaving C-Br bonds. This process allows for further transformations, showcasing its versatility in organic synthesis (Skhiri et al., 2015).

Solid-Phase Synthesis

This compound is integral in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. These are used as key intermediates for diverse chemical transformations, enabling the creation of various privileged scaffolds (Fülöpová & Soural, 2015).

Synthesis of Sulfonyl Chlorides

It plays a role in the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides. These chlorides are synthesized via the aqueous chlorination of aryl methoxymethyl sulfides, with applications in various functionalized compounds (Kim, Ko, & Kim, 1992).

Creation of Pyrazole and Thiophene Derivatives

4-(2-bromoacetyl)benzenesulfonyl Chloride is used to create derivatives like pyrazoles, 1,3,4-thiadiazoles, and thiophenes. These compounds have potential applications in medicinal chemistry and drug design (Dawood et al., 2010).

Conjugate Addition Reactions

This compound is utilized in conjugate addition reactions with enones. The process tolerates a wide range of substituents and does not result in the cleavage of C-Br and C-I bonds, thus opening pathways for further transformations (Yuan et al., 2015).

Large-Scale Preparation in Drug Synthesis

Its scalability in preparation makes it a key building block in the synthesis of various drug candidates. It demonstrates practicality in large-scale manufacturing processes (Meckler & Herr, 2012).

Solvolysis Studies

This chloride is used in studying the solvolysis rates of benzenesulfonyl chlorides. These studies enhance the understanding of reaction mechanisms and kinetics in organic chemistry (Kevill & D’Souza, 1999).

Safety And Hazards

4-(2-bromoacetyl)benzenesulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not ingesting the compound, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-bromoacetyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZVEXHEBFFCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373576
Record name 4-(2-bromoacetyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromoacetyl)benzenesulfonyl Chloride

CAS RN

5038-59-5
Record name 4-(2-bromoacetyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5038-59-5
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Synthesis routes and methods

Procedure details

4-(4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide. 5.1 g of 4'-chloro-3'-chlorosulfonyl-acetophenone were reacted in the manner described in Example 1a) with 3.2 g bromine in ethyl acetate to yield the 2-bromo-4'-chlorosulfonylacetophenone (melting point: 111° C from chloroform, γC=O 1700 cm-1) which was reacted without further isolation, as described in Example 1b) with 2.1 g of 1.3-dimethylthiourea in 50 ml of acetone. The mixture was stirred for 30 minutes at 30°-35° C, cooled to 10° C and the 4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-methylimino-1,3-thazolidine-4-ol-hydrobromide was filtered. Colorless crystals melting at 162° C (decomposition).
Name
4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
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5.1 g
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3.2 g
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